molecular formula C23H25NO5 B3025745 Bassianin CAS No. 54278-73-8

Bassianin

Cat. No. B3025745
CAS RN: 54278-73-8
M. Wt: 395.4 g/mol
InChI Key: LJUJZTYMRBJWDZ-ZDNNFFFZSA-N
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Description

Bassianin is a secondary metabolite produced by the ascomycetal fungus Beauveria bassiana . This fungus is known for its entomopathogenic activity and virulence, which are attributed to its ability to produce infection structures and synthesize a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites .


Synthesis Analysis

Bassianin is an hexaketide with a 2-pyridone core . It is a representative example of highly reduced (HR) polyketides known for their structural complexity and broad range of biological activities . The biosynthetic gene cluster for bassianin production has been identified and consists of 4 genes, named DmbS, DmbC, DmbA, and DmbB .


Molecular Structure Analysis

Bassianin is structurally similar to the closely related tenellin but differs in chain length and methylation pattern . The gene encoding the desmethylbassianin synthetase, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), has the same domain organization as TenS, the corresponding tenellin synthetase .


Chemical Reactions Analysis

In a study, bassianin was efficiently extracted when B. bassiana-infected Tenebrio molitor larvae were ground in 70% EtOH extraction solvent and subsequently subjected to ultrasonic treatment for 30 min . The metabolites were rapidly and simultaneously analyzed using ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) .

Scientific Research Applications

Chemical Structure and Synthesis

Bassianin is a compound identified in the Beauveria species. Early research focused on understanding its chemical structure, which was determined to be a 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone. This determination was aided by nuclear magnetic resonance spectroscopy and biosynthetic enrichment studies (Wat et al., 1977).

Biosynthesis and Genetic Engineering

The biosynthesis of bassianin was further explored through domain swaps between the polyketide synthases responsible for the production of bassianin and related compounds. These experiments led to the production of reprogrammed compounds, shedding light on the programming mechanism of these synthases. Additionally, the resurrection of the extinct metabolite bassianin was achieved, highlighting the potential for genetic engineering in this field (Fisch et al., 2011).

Pigmentation and Metabolic Studies

Studies on Beauveria species revealed that bassianin is part of the yellow pigments produced by these fungi. The research focused on the distribution of these pigments and their biosynthetic pathways. This has implications for understanding fungal metabolism and potential applications in various fields, including dye production and biological studies (El Basyouni et al., 1968).

Toxin Production and Fungal Virulence

Bassianin, as a toxin produced by Beauveria bassiana, plays a role in the fungus's virulence against insects. This aspect has significant implications for biological pest control strategies. The toxin's mechanism of action in weakening insect hosts and its potential genetic modification for enhanced efficacy in pest control applications have been a focus of recent research (Wang et al., 2021).

Future Directions

The future perspective of Beauveria toxin research, including bassianin, includes newly discovered toxins . Genetic engineering strategies to improve toxin principles, genes, or virulent molecules of B. bassiana have also been discussed .

properties

IUPAC Name

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bassianin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
CK Wat, AG Mcinnes, DG Smith… - Canadian Journal of …, 1977 - cdnsciencepub.com
Tenellin and bassianin are deduced from chemical and spectroscopic evidence to be the 3-[(E,E)-4,6-dimethylocta-2,4-dienoyl] and 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] …
Number of citations: 126 cdnsciencepub.com
AG Mcinnes, DG Smith, CK Wat, LC Vining… - Journal of the …, 1974 - pubs.rsc.org
… labelling with "5NInitrate and [1,2-13C]acetate proved to be valuable adjuncts to established chemical and spectroscopic methods in elucidating the structures of tenellin and bassianin …
Number of citations: 46 pubs.rsc.org
LB Jeffs, GG Khachatourians - Toxicon, 1997 - Elsevier
… The absorbance of tenellin and bassianin near 650 nm was negligible (less than 0.02 units) … low as 20 pg/ml, although inhibitory effects of bassianin were only seen at or above 75 /lg/ml…
Number of citations: 83 www.sciencedirect.com
H Strasser, D Abendstein, H Stuppner, TM Butt - Mycological Research, 2000 - Elsevier
… dryness to concentrate the non-polar metabolites bassianin, beauvericin and tenellin. Oosporein was extracted … Bassianin, beauvericin and tenellin were not detected in infected larvae. …
Number of citations: 125 www.sciencedirect.com
SHE Basyouni, D Brewer… - Canadian journal of …, 1968 - cdnsciencepub.com
… to impurities in the bassianin specimen. The mass spectra of both tenellin and bassianin show major … 2) as well as chemical behavior of tenellin and bassianin support the deduction. …
Number of citations: 81 cdnsciencepub.com
HJ Jessen, K Gademann - Natural product reports, 2010 - pubs.rsc.org
… Along with bassianin (7), it was found to be an inhibitor of ATPase in isolated membranes. Studies to unravel the biosynthesis of tenellin (6) have been performed, which are beyond the …
Number of citations: 243 pubs.rsc.org
KM Fisch, W Bakeer, AA Yakasai, Z Song… - Journal of the …, 2011 - ACS Publications
… bassianin 7, which can be regarded as a hybrid of tenellin 1 and desmethylbassianin 2. Isolation of bassianin … we could find no trace of bassianin production among some 30 Beauveria …
Number of citations: 143 pubs.acs.org
KIT CHI, W JLC, V LC - 1977 - pascal-francis.inist.fr
… STRUCTURES OF TENELLIN AND BASSIANIN. … STRUCTURES OF TENELLIN AND BASSIANIN. …
Number of citations: 0 pascal-francis.inist.fr
JC Kim, IM Hwang, HM Kim, S Kim, TS Shin… - Mycotoxin …, 2023 - Springer
… In the present work, we devised a MRM method for the rapid analysis of eight insecticidal metabolites (bassianin, bassianolide, beauvericin, beauveriolide I, enniatin A, A1, and B, and …
Number of citations: 4 link.springer.com
MN Heneghan, AA Yakasai, K Williams, KA Kadir… - Chemical …, 2011 - pubs.rsc.org
… Bassianin 4 was reported over thirty five years ago as a product of B. tenella, 9 but we were unable to obtain the original strain. In an attempt to discover an alternative producer thirty …
Number of citations: 80 pubs.rsc.org

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